![molecular formula C13H23NO4 B1439757 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid CAS No. 1159826-17-1](/img/structure/B1439757.png)
1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
Overview
Description
The compound “1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid” is a derivative of azepane, which is a seven-membered heterocyclic compound containing nitrogen. The compound has a tert-butoxycarbonyl (Boc) group attached to one of the nitrogen atoms and a carboxylic acid group attached to the second carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group is commonly used in peptide synthesis as a protective group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The Boc group is a carbamate, which is an organic compound derived from carbamic acid (NH2COOH). This group is attached to the nitrogen atom of the azepane ring. The carboxylic acid group (-COOH) is attached to the second carbon atom of the azepane ring .
Chemical Reactions Analysis
The Boc group can be removed from the compound under acidic conditions, commonly with trifluoroacetic acid . This process is often used in peptide synthesis to remove the protective Boc group and expose the amine for further reactions .
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution (KR) has emerged as a crucial technique in the synthesis of enantiomerically pure compounds. The principle relies on the use of chiral catalysts to selectively react with one enantiomer of a racemic mixture, leaving the other untouched. This method has shown significant promise for its application in asymmetric organic synthesis, including the potential involvement of complex molecules like 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid. Advances in catalytic KR provide a pathway to achieve high enantioselectivity and yield, beneficial for producing pharmaceuticals and other chiral substances (Pellissier, 2011).
Environmental Implications and Biodegradation
The environmental impact and fate of compounds like methyl tert-butyl ether (MTBE), which shares structural similarities with 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid, have been extensively studied. Research indicates that MTBE and its derivatives exhibit high solubility in water, leading to potential contamination of aquatic environments. Biodegradation studies of similar compounds underline the importance of microbial processes in mitigating environmental impacts. These insights could guide the development of strategies to manage the environmental footprint of chemical compounds, including those related to 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid (Squillace et al., 1997).
Biotechnological Applications
The exploration of lactic acid production from biomass presents a sustainable approach to synthesizing valuable chemicals, showcasing the potential of biotechnological routes in creating derivatives of carboxylic acids, such as 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid. This biotechnological perspective offers environmentally friendly alternatives for the chemical industry, emphasizing the role of microbial fermentation in producing key intermediates for various applications (Gao, Ma, & Xu, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(14,4)10(15)16/h5-9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMSOTXUZCHXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCN1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674236 | |
Record name | 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid | |
CAS RN |
1159826-17-1 | |
Record name | 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.